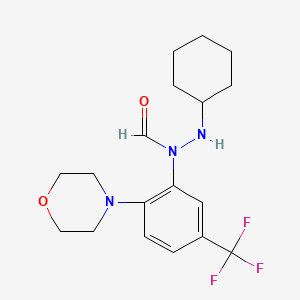
n'-Cyclohexyl-n-(2-morpholino-5-(trifluoromethyl)phenyl)formohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n’-Cyclohexyl-n-(2-morpholino-5-(trifluoromethyl)phenyl)formohydrazide is a complex organic compound with a molecular formula of C18H24F3N3O2 and a molecular weight of 371.4 g/mol This compound is notable for its unique structure, which includes a morpholine ring, a trifluoromethyl group, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n’-Cyclohexyl-n-(2-morpholino-5-(trifluoromethyl)phenyl)formohydrazide typically involves multiple steps, starting with the preparation of the key intermediatesThe final step involves the formation of the formohydrazide moiety through a condensation reaction with cyclohexylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
n’-Cyclohexyl-n-(2-morpholino-5-(trifluoromethyl)phenyl)formohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
n’-Cyclohexyl-n-(2-morpholino-5-(trifluoromethyl)phenyl)formohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which n’-Cyclohexyl-n-(2-morpholino-5-(trifluoromethyl)phenyl)formohydrazide exerts its effects involves its interaction with specific molecular targets. The morpholine ring and trifluoromethyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
n’-Cyclohexyl-n-(4-morpholinophenyl)-7H-purine-2,6-diamine: Shares the morpholine and cyclohexyl groups but differs in the core structure.
n’-Cyclohexyl-n-(2-morpholino-4-(trifluoromethyl)phenyl)formohydrazide: Similar structure but with a different position of the trifluoromethyl group.
Uniqueness
n’-Cyclohexyl-n-(2-morpholino-5-(trifluoromethyl)phenyl)formohydrazide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H24F3N3O2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(cyclohexylamino)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]formamide |
InChI |
InChI=1S/C18H24F3N3O2/c19-18(20,21)14-6-7-16(23-8-10-26-11-9-23)17(12-14)24(13-25)22-15-4-2-1-3-5-15/h6-7,12-13,15,22H,1-5,8-11H2 |
InChI Key |
QJJNDVRRFVYJQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NN(C=O)C2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















